molecular formula C7H12O3 B13076513 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13076513
M. Wt: 144.17 g/mol
InChI Key: GBNILAZIHUSJOA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C7H12O3. This compound features a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of a strong acid catalyst to form the hydroxyethyl derivative. This intermediate is then oxidized to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 1-(2-carboxyethyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(2-hydroxyethyl)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with other molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)cyclopentane-1-carboxylic acid
  • 1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid
  • 1-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its five- and six-membered ring analogs

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c8-5-4-7(6(9)10)2-1-3-7/h8H,1-5H2,(H,9,10)

InChI Key

GBNILAZIHUSJOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCO)C(=O)O

Origin of Product

United States

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